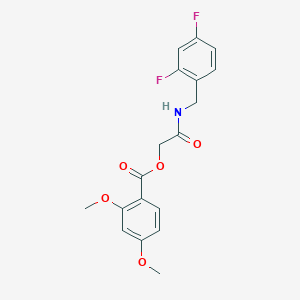

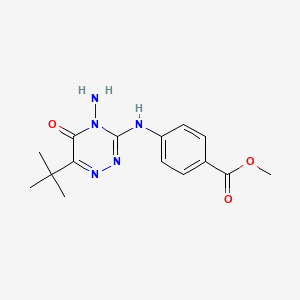

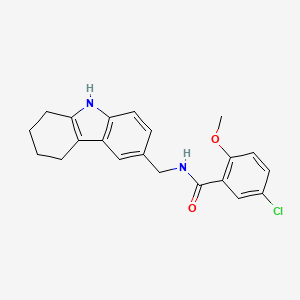

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Fluorescent Properties

- Fluorescent Tagging for Biomolecules : A study on the synthesis of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines from 2-oxo derivatives highlighted their application in fluorescent tagging. These compounds, after being aminated with 4-aminobenzoate and converted to reactive O-succinimide esters, can easily link to biomolecules. This ability makes them suitable for fluorescent tagging of amino acids, aminosugars, and related biopolymers. Despite their relatively low quantum yield, they exhibit pH-independent properties and large Stokes shifts (W. Stadlbauer, A. B. Avhale, N. Badgujar, G. Uray, 2009).

Chemical Reactions and Nucleophilicity

Oxidation to Nitroso-Compounds : Research on the oxidation of 2,6-difluoroaniline and related amines by peroxybenzoic acid in chloroform to their corresponding nitroso-compounds has been documented. This process underlines the potential of these compounds in chemical synthesis and transformations (L. Nunno, S. Florio, P. Todesco, 1970).

Nucleophilicity Assessment : A study exploring the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF) reveals insights into their reactivity. The findings suggest preferential behavior as carbon rather than nitrogen nucleophiles, providing valuable information for their application in synthetic chemistry (L. Forlani, Aline Laure Tocke, Erminia Del Vecchio, S. Lakhdar, R. Goumont, F. Terrier, 2006).

Antioxidant Properties and Biological Activity

- Antioxidant Ability : The synthesis and evaluation of antioxidant abilities of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol have been reported. These compounds, particularly Schiff bases synthesized from the reaction of 5-amino-1,3,4-oxadizole with substituted 4-hydroxybenzylaldehyde, showed significant free-radical scavenging ability in DPPH and ferric reducing antioxidant power (FRAP) assays (K. Ali, 2015).

properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO5/c1-24-13-5-6-14(16(8-13)25-2)18(23)26-10-17(22)21-9-11-3-4-12(19)7-15(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKPILCGVSJBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)